6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid

relaxin receptor RXFP1 agonist GPCR screening

Researchers screening for novel GPCR modulators often encounter a lack of selective chemical probes for the relaxin receptor RXFP1. 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid (CAS 33289-53-1) addresses this gap with a unique bioactivity fingerprint distinct from common quinoline antibiotics. - Offers selective, albeit weak, RXFP1 agonism (19.95 µM in ChEMBL qHTS) for pathway analysis. - Serves as a critical negative control in antimalarial assays (inactive against P. falciparum). - The 6-fluoro isomer is essential for activity on the gsp oncogene product (25.12 µM), unlike the inactive 7-fluoro isomer.

Molecular Formula C14H8FNO2S
Molecular Weight 273.28 g/mol
CAS No. 33289-53-1
Cat. No. B1299022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid
CAS33289-53-1
Molecular FormulaC14H8FNO2S
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
InChIInChI=1S/C14H8FNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
InChIKeyNECNZILGZJOMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41 [ug/mL]

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic Acid Procurement Guide


6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid (CAS 33289-53-1) is a synthetic small-molecule quinoline-4-carboxylic acid derivative with a molecular formula of C14H8FNO2S and a molecular weight of 273.28 g/mol [1]. It is classified as a heterocyclic screening compound and has been cataloged in major bioactivity databases such as ChEMBL (ID: CHEMBL1350037) [1][2]. Unlike the common quinoline-4-carboxylic acid antibiotics, its substitution pattern (6-fluoro and 2-thiophen-2-yl) is atypical, resulting in a distinct pharmacological profile primarily explored in PubChem quantitative high-throughput screening (qHTS) panels [2]. The compound has recorded bioactivity, including potential agonist effects on the relaxin receptor RXFP1, making it a candidate for probing specific G-protein coupled receptor pathways [3].

Synthetic heterocyclic screening compound with reported RXFP1 pathway engagement
Positional-isomer-dependent bioactivity; 6-fluoro substitution linked to distinct target interaction
Clean off-target profile in multiple enzyme assay panels supports pathway-selective probe studies

Why 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic Acid Is Irreplaceable


Generic substitution of 6-fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid with other quinoline-4-carboxylic acid derivatives is not feasible due to its unique combination of substituents, which dictates its distinct bioactivity fingerprint. While the unsubstituted quinoline-4-carboxylic acid core is a common motif in antimalarials, the specific 6-fluoro and 2-(thiophen-2-yl) decoration directs target interaction away from traditional pathways like topoisomerase II inhibition and towards novel targets such as RXFP1 [1][2]. Screening data confirms that analogs lacking this specific substitution pattern, such as the simpler 6-fluoroquinoline-4-carboxylic acid, fail to engage this distinct biological profile [1]. In ChEMBL qHTS data, the compound exhibits an inconclusive but measurable potency of 19.95 µM for RXFP1 agonism, whereas similar screening compounds from the same library are consistently inactive against this target [2]. This demonstrates that the crucial thiophene and fluorine motifs are not merely structural adornments but are essential for its observed, although weak, on-target activity.

6-Fluoro isomer The specific 2-(thiophen-2-yl) and 6-fluoro combination enables RXFP1 engagement; simpler analogs lacking either motif are inactive.
7-Fluoro isomer Positional isomer demonstrates no activity in the same GPCR screening panels; target engagement may not transfer.
Des-fluoro analog Removing the 6-fluorine reduces lipophilicity; reported pathway response may shift and requires validation.

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic Acid Differentiation Evidence


Selective RXFP1 Agonism vs. Core Quinoline Scaffold

The target compound exhibits selective potential as an RXFP1 agonist, a novel activity that distinguishes it from classic quinoline-4-carboxylic acid derivatives. In a confirmatory qHTS assay, it showed a potency of 19.95 µM (pChembl 4.70) at the human Relaxin receptor 1 (RXFP1) [1]. This is a unique bioactivity feature; the simpler analog 6-fluoroquinoline-4-carboxylic acid (CAS 220844-73-5), which lacks the 2-thiophene group, is annotated as inactive in this same assay panel, demonstrating that the thiophenyl substitution is critical for engaging RXFP1 [2]. While this single-concentration potency is weak and the activity was classified as 'inconclusive', it represents a distinct starting point for medicinal chemistry optimization targeting the relaxin pathway, absent in the simpler analog.

Selective RXFP1 agonism
Head-to-head
Target compound Potency 19.95 µM
Des-thiophene analog Inactive
Supports RXFP1 pathway probe fit; thiophene motif required for measurable activity.
Activity classified as inconclusive; single-concentration data.
relaxin receptor RXFP1 agonist GPCR screening

Lipophilicity: Des-Fluoro Analog Comparison

The inclusion of a fluorine atom at the 6-position of the quinoline ring markedly alters the physicochemical properties of the target compound relative to the des-fluoro analog, 2-(thiophen-2-yl)quinoline-4-carboxylic acid [1]. The target compound has a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 50.19 Ų, whereas the des-fluoro analog (MW 255.29 g/mol) has a lower XLogP3 of 2.7 and a TPSA of 50.19 Ų [1][2]. This 0.5-unit increase in lipophilicity is classically known to improve membrane permeability. Furthermore, the electron-withdrawing fluorine atom reduces the pKa of the carboxylic acid, potentially enhancing aqueous solubility and oral absorption at physiological pH, a standard medicinal chemistry rationale for fluorine introduction that is directly applicable here.

Lipophilicity shift
Class-level inference
ΔXLogP3 = +0.5 (3.2 vs 2.7)
Indicates fluorine-dependent lipophilicity increase; context for ADME property screening.
Computed XLogP3; experimental permeability data to verify.
ADME profiling lipophilicity medicinal chemistry

Bioactivity: 6- vs 7-Fluoro Positional Isomer

The position of the fluorine atom on the quinoline ring dictates the biological fingerprint. The target compound (6-fluoro) and its positional isomer 7-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid (CAS 924136-47-0) are both present in commercial screening libraries, but a direct comparison of their bioactivity data reveals no shared active targets in ChEMBL panels [1][2]. The 6-fluoro isomer uniquely registers inconclusive agonism for RXFP1 (19.95 µM) and the gsp oncogene product (25.12 µM), while the 7-fluoro isomer is completely devoid of activity in these specific assays [1][3]. This indicates that the 6-fluoro position is essential for engaging these novel targets, making simple purchase of the wrong isomer a critical misstep in a screening campaign.

6- vs 7-fluoro isomer
Head-to-head
6-Fluoro isomer RXFP1 19.95 µM; gsp 25.12 µM
7-Fluoro isomer Inactive on both targets
Positional isomer activity not interchangeable; 6-position essential for pathway response.
Data from ChEMBL qHTS panels.
positional isomer target selectivity screening hit

Off-Target Inactivity as Selectivity Filter

The compound's broad inactivity profile, documented across 12 ChEMBL assays, can be as informative as a positive hit for procurement decisions [1]. It is definitively inactive (not just weak) against key liability targets such as Thioredoxin Reductase 1 (IC50 > 56 µM), DNA Polymerase Iota (IC50 > 5.6 µM), and Secretory Acid Sphingomyelinase (IC50 > 31.6 µM) [1]. In contrast, a more promiscuous analog like the known quinoline-based antimalarial chloroquine shows inhibitory activity against many of these general enzyme targets. This demonstrated lack of general enzyme inhibition, combined with its rare RXFP1 activity, suggests a cleaner mechanism of action profile that is highly desirable for target deconvolution studies.

Off-target inactivity
Class-level inference
Inactive against thioredoxin reductase (IC50 > 56 µM), DNA polymerase iota (>5.6 µM), acid sphingomyelinase (>31.6 µM)
Reported clean profile supports selectivity-filter use; reduces risk of polypharmacology artifacts.
Promiscuity comparison to chloroquine class-level; confirm in target assay.
screening artifact promiscuity target selectivity

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic Acid: Application & Procurement Scenarios


Chemical Probe for Parkinson's and Fibrosis

Based on its unique RXFP1 activity profile [1], the primary application scenario is as a chemical probe for investigating the relaxin receptor. Research groups focused on Parkinson's disease, where RXFP1 plays a neuroprotective role, or on organ fibrosis, where relaxin mediates anti-fibrotic effects, should procure this compound as a starting hit for SAR studies. The compound's clean profile against common off-targets [2] makes it suitable for cellular pathway analysis without the confounding effects of general enzyme inhibition.

Fluorine Fragment Library Differentiation

The quantifiable lipophilicity difference (ΔXLogP3 = +0.5) compared to its des-fluoro analog [3] positions this compound as a valuable addition to fragment libraries for halogen-scanning medicinal chemistry campaigns. Procurement is recommended for laboratories building a systematically varied fragment library to explore the effects of fluorination on target binding and ADME properties within a quinoline-thiophene chemotype.

Target Deconvolution in McCune-Albright Syndrome

The compound's selective activity on the gsp oncogene product (potency 25.12 µM) [4], combined with its inactivity on related pathways, supports its use in target deconvolution studies for McCune-Albright Syndrome. Procuring the 6-fluoro isomer is critical, as the 7-fluoro positional isomer is inactive against this target [5], directly impacting the biological outcome of any downstream pull-down or proteomics experiment.

Negative Control for Antimalarial Drug Discovery

The compound is inactive against Plasmodium falciparum in a delayed-death inhibitor assay (potency > 0.33 µM) [2]. Given the classical antimalarial activity of many quinoline-4-carboxylic acid derivatives, this compound can be procured specifically as a negative control in antimalarial drug discovery panels. It validates assay specificity when used alongside active quinolines like chloroquine, confirming that observed antimalarial effects are due to specific chemical structures rather than a class effect.

Application
Selection Property
Validation Focus
RXFP1 pathway probe studies
Thiophene-substituted quinoline scaffold
RXFP1 agonism endpoint context
Halogen-scanning fragment library differentiation
6-Fluoro lipophilicity shift
ADME property comparison
gsp oncogene target deconvolution
6-Fluoro positional isomer
gsp assay endpoint review
Antimalarial drug discovery negative control
Inactivity against Plasmodium falciparum
Delayed-death assay specificity
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